Cas no 2228209-16-1 (4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol)

4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol structure
2228209-16-1 structure
商品名:4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol
CAS番号:2228209-16-1
MF:C13H17F2NOS
メガワット:273.341989278793
CID:6415466
PubChem ID:165669685

4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol
    • 2228209-16-1
    • 4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
    • EN300-1952532
    • インチ: 1S/C13H17F2NOS/c14-12(15)18-11-3-1-9(2-4-11)13(16)7-5-10(17)6-8-13/h1-4,10,12,17H,5-8,16H2
    • InChIKey: IYRAZNQUSHYSAS-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)F)C1C=CC(=CC=1)C1(CCC(CC1)O)N

計算された属性

  • せいみつぶんしりょう: 273.09989166g/mol
  • どういたいしつりょう: 273.09989166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 71.6Ų

4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1952532-2.5g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
2.5g
$3585.0 2023-09-17
Enamine
EN300-1952532-0.05g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
0.05g
$1537.0 2023-09-17
Enamine
EN300-1952532-10g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
10g
$7866.0 2023-09-17
Enamine
EN300-1952532-0.25g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
0.25g
$1683.0 2023-09-17
Enamine
EN300-1952532-0.5g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
0.5g
$1757.0 2023-09-17
Enamine
EN300-1952532-0.1g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
0.1g
$1610.0 2023-09-17
Enamine
EN300-1952532-1.0g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
1g
$1829.0 2023-06-01
Enamine
EN300-1952532-5.0g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
5g
$5304.0 2023-06-01
Enamine
EN300-1952532-1g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
1g
$1829.0 2023-09-17
Enamine
EN300-1952532-10.0g
4-amino-4-{4-[(difluoromethyl)sulfanyl]phenyl}cyclohexan-1-ol
2228209-16-1
10g
$7866.0 2023-06-01

4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol 関連文献

4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-olに関する追加情報

Comprehensive Overview of 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol (CAS No. 2228209-16-1)

The compound 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol (CAS No. 2228209-16-1) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its distinctive combination of a cyclohexanol core, amino functionality, and difluoromethylsulfanyl substituent makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a building block for novel therapeutics, especially in areas such as kinase inhibitors and central nervous system (CNS) targeting agents.

One of the most intriguing aspects of 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol is its structural versatility. The presence of both polar (hydroxyl and amino groups) and lipophilic (difluoromethylsulfanylphenyl moiety) components allows for optimal interaction with biological targets. This balance is crucial in modern drug design, where researchers strive to achieve the perfect equilibrium between solubility and membrane permeability. Recent studies have highlighted the compound's potential in addressing blood-brain barrier (BBB) penetration, a critical challenge in CNS drug development.

In the context of current pharmaceutical trends, 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol aligns well with the growing interest in fluorinated compounds. The difluoromethyl group, in particular, has become a hotspot in medicinal chemistry due to its ability to modulate the physicochemical properties of molecules while maintaining metabolic stability. This characteristic makes the compound particularly relevant in the development of long-acting therapeutics and proteolysis-targeting chimeras (PROTACs), which are currently dominating the drug discovery landscape.

The synthetic accessibility of 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol (CAS No. 2228209-16-1) has also been a subject of research interest. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions to introduce the difluoromethylsulfanyl moiety, followed by selective functionalization of the cyclohexane ring. These methods have been optimized to achieve high yields and excellent purity, making the compound increasingly available for research purposes. The development of efficient synthetic routes has opened doors for its application in high-throughput screening and combinatorial chemistry.

From a pharmacological perspective, preliminary studies suggest that 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol may interact with various G-protein coupled receptors (GPCRs). This potential interaction profile has sparked interest in its application for neurodegenerative disorders and mood regulation, areas where GPCR modulation has shown significant therapeutic promise. The compound's unique structure may offer advantages over existing scaffolds in terms of selectivity and reduced off-target effects, which are persistent challenges in CNS drug development.

The physicochemical properties of 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol (CAS No. 2228209-16-1) have been carefully characterized to support its potential pharmaceutical applications. The compound demonstrates favorable logP values, suggesting good membrane permeability while maintaining sufficient aqueous solubility for formulation development. Its pKa profile indicates that it exists predominantly in a zwitterionic form at physiological pH, which may contribute to its tissue distribution characteristics. These properties are particularly important in the context of current oral bioavailability optimization strategies.

In the realm of preclinical research, 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol has shown promising results in various in vitro models. Its stability in microsomal assays and plasma protein binding characteristics suggest favorable pharmacokinetic properties. Researchers are particularly interested in its potential metabolite profile, as the difluoromethyl group is known to influence metabolic pathways, potentially leading to cleaner metabolite patterns compared to non-fluorinated analogs.

The growing body of research surrounding 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol (CAS No. 2228209-16-1) reflects the pharmaceutical industry's shift toward more sophisticated molecular architectures. As drug targets become increasingly complex, there is a corresponding need for compounds that can address multiple aspects of target engagement and drug-like properties simultaneously. This compound's unique combination of features positions it as a valuable tool in the medicinal chemist's arsenal, particularly for challenging targets in oncology and neurology.

Looking ahead, the potential applications of 4-amino-4-{4-(difluoromethyl)sulfanylphenyl}cyclohexan-1-ol continue to expand. Current investigations are exploring its utility in fragment-based drug discovery, where its rigid yet functionalized structure could serve as an ideal starting point for lead optimization. Additionally, its compatibility with various bioconjugation techniques makes it attractive for the development of targeted therapies and diagnostic agents. As research progresses, this compound may well emerge as a key player in the next generation of small-molecule therapeutics.

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